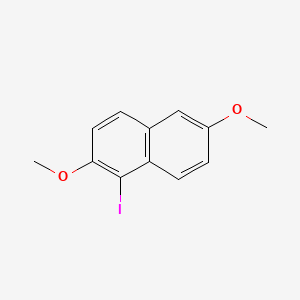
1-Iodo-2,6-dimethoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Iodo-2,6-dimethoxynaphthalene is an organic compound with the molecular formula C12H11IO2 It is a derivative of naphthalene, where two methoxy groups are attached at the 2 and 6 positions, and an iodine atom is attached at the 1 position
準備方法
The synthesis of 1-Iodo-2,6-dimethoxynaphthalene typically involves the iodination of 2,6-dimethoxynaphthalene. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination reaction. The reaction is usually carried out in a solvent like acetic acid or chloroform under controlled temperature conditions to ensure the selective iodination at the 1 position .
Industrial production methods for this compound may involve similar iodination processes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-Iodo-2,6-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds, such as Grignard reagents or organolithium compounds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents like potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The iodine atom can be reduced to form 2,6-dimethoxynaphthalene. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalene derivatives, while oxidation reactions can produce quinones.
科学的研究の応用
1-Iodo-2,6-dimethoxynaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving naphthalene derivatives.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-Iodo-2,6-dimethoxynaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the methoxy groups can be converted to more reactive species, facilitating further chemical transformations.
The molecular targets and pathways involved in these reactions are typically studied using spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, to elucidate the structure and reactivity of the compound.
類似化合物との比較
1-Iodo-2,6-dimethoxynaphthalene can be compared with other similar compounds, such as:
1-Iodo-4-nitrobenzene: Another iodinated aromatic compound, but with different substituents and reactivity.
2,6-Dimethoxynaphthalene: Lacks the iodine atom, making it less reactive in substitution reactions but still useful in other chemical transformations.
1-Iodo-2-nitrobenzene: Similar in structure but with a nitro group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of methoxy and iodine substituents, which confer distinct reactivity and potential for diverse applications.
特性
CAS番号 |
25315-11-1 |
|---|---|
分子式 |
C12H11IO2 |
分子量 |
314.12 g/mol |
IUPAC名 |
1-iodo-2,6-dimethoxynaphthalene |
InChI |
InChI=1S/C12H11IO2/c1-14-9-4-5-10-8(7-9)3-6-11(15-2)12(10)13/h3-7H,1-2H3 |
InChIキー |
LMTJBPLPAYQIIJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile](/img/structure/B14155039.png)
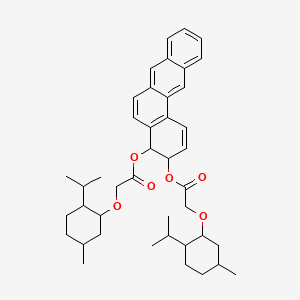
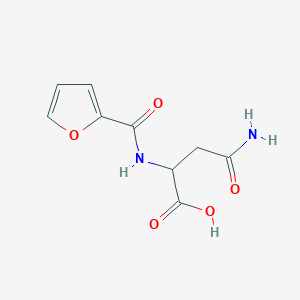
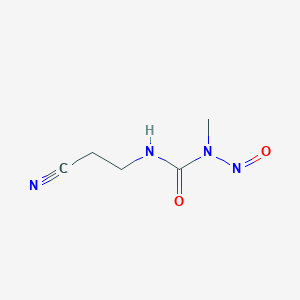
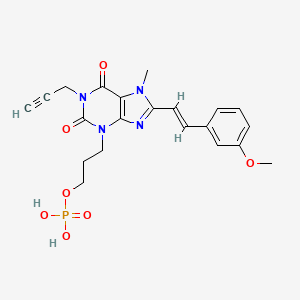
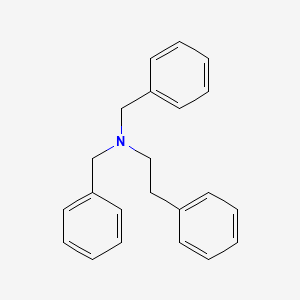
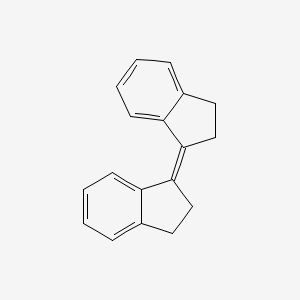
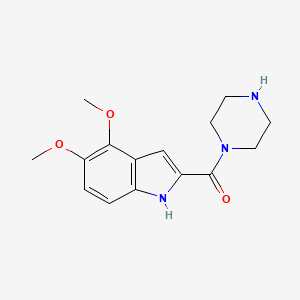
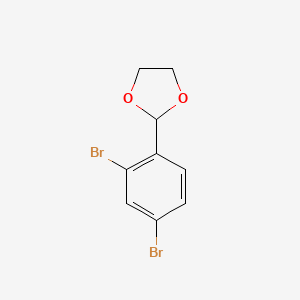
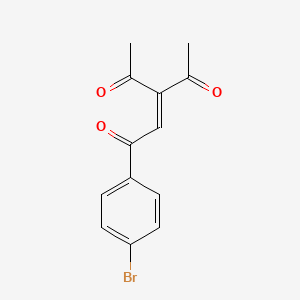
![1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14155093.png)
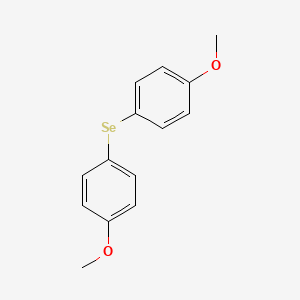
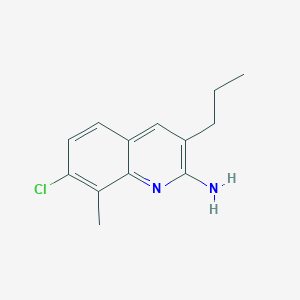
![N-[1-(4-fluorophenyl)ethylideneamino]-2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B14155131.png)
